1,2-Dimethyl-3-phenylpropyl formate
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Overview
Description
1,2-Dimethyl-3-phenylpropyl formate is an organic compound with the molecular formula C12H16O2. It is also known as formic acid 1,2-dimethyl-3-phenylpropyl ester. This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-phenylpropyl formate can be synthesized by reacting 1,2-dimethyl-3-phenylpropanol with formic acid. The reaction is typically catalyzed by either an acid or a base. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to optimize the yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-3-phenylpropyl formate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
1,2-Dimethyl-3-phenylpropyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-phenylpropyl formate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to form the corresponding alcohol and carboxylic acid. This reaction is catalyzed by esterases, which are enzymes that break down esters. The resulting products can then participate in further biochemical reactions .
Comparison with Similar Compounds
1,2-Dimethyl-3-phenylpropanol: The alcohol precursor used in the synthesis of 1,2-dimethyl-3-phenylpropyl formate.
1,2-Dimethyl-3-phenylpropanoic acid: The carboxylic acid that can be formed by the oxidation of this compound.
1,2-Dimethyl-3-phenylpropyl acetate: Another ester with similar properties but different applications.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
63449-93-4 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3-methyl-4-phenylbutan-2-yl) formate |
InChI |
InChI=1S/C12H16O2/c1-10(11(2)14-9-13)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |
InChI Key |
MEHODVFYXPFAME-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(C)OC=O |
Origin of Product |
United States |
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